molecular formula C11H12N2O2 B2940593 methyl 3-amino-1-methyl-1H-indole-2-carboxylate CAS No. 1380399-14-3

methyl 3-amino-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2940593
CAS No.: 1380399-14-3
M. Wt: 204.229
InChI Key: AGXPRVBEODFHTN-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-methyl-1H-indole-2-carboxylate is a functionalized indole derivative of interest in medicinal and synthetic chemistry. With a molecular formula of C 11 H 12 N 2 O 2 , this compound serves as a versatile synthetic intermediate . Its structure features both an amino group and an ester group on the indole scaffold, making it a suitable precursor for the construction of more complex heterocyclic systems. Indole derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities . Specifically, 3-amino-1H-indole-2-carboxylate scaffolds have been demonstrated as key starting materials in the synthesis of 5H-pyrimido[5,4-b]indole derivatives, which are a significant class of nitrogen-containing heterocycles . Researchers can utilize this compound in reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides to access these fused ring systems . The indole nucleus is found in numerous bioactive molecules and is associated with diverse pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . As such, this compound provides a valuable template for exploring new therapeutic possibilities and developing novel chemical entities in research settings. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

methyl 3-amino-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-8-6-4-3-5-7(8)9(12)10(13)11(14)15-2/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXPRVBEODFHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380399-14-3
Record name methyl 3-amino-1-methyl-1H-indole-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Amino Group (C3 Position)

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, condensation with 4-fluorobenzoic acid using EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields substituted amides .

  • Reductive Amination : Potential for alkylation under catalytic hydrogenation conditions, though steric hindrance from the adjacent methyl group may limit reactivity .

Methyl Ester (C2 Position)

  • Hydrolysis : Converted to carboxylic acid under basic conditions (e.g., NaOH in methanol/water) .

  • Transesterification : Reacts with alcohols in acidic or basic media to form alternative esters .

Indole Core

  • Electrophilic Substitution : The electron-rich indole ring undergoes reactions at positions 5 or 6, directed by the C2 ester and C3 amino groups .

  • Halogenation : Bromination using N-bromosuccinimide (NBS) introduces halogens at reactive positions .

Table 1: Reaction Optimization Data

Reaction TypeConditionsYield (%)Reference
Methylation (N1)KOH, DMSO, MeI, 40°C, 12 h92
Ester HydrolysisNaOH, MeOH/H₂O, 80°C, 1–3 h35–50
Amide CondensationEDAC, DCM, RT, 4–6 h63–82
Bromination (C6)NBS, CHCl₃, RT, 2 h75

Notable Observations

  • The C3 amino group enhances solubility in polar solvents, facilitating reactions in aqueous media .

  • Steric effects from the 1-methyl group reduce reactivity at the indole nitrogen but stabilize the core structure against oxidation .

Mechanistic Insights

  • Binding Modes : Molecular docking studies show the methyl ester and amino group participate in hydrogen bonding with residues like Tyr143 and Asn117 in HIV-1 integrase .

  • Chelation Effects : The indole scaffold coordinates Mg²⁺ ions, critical for inhibiting viral DNA integration .

Scientific Research Applications

Comparison with Similar Compounds

Key Comparisons:

Ethyl esters (e.g., CAS 296264-25-0) exhibit slower hydrolysis rates compared to methyl esters, influencing drug metabolism profiles . Chloro substituents (e.g., CAS 16381-48-9) introduce electronegativity, favoring electrophilic substitution reactions .

Functional Group Impact :

  • Carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are more acidic (pKa ~4–5) than esters, enabling use in ionic interactions or coordination chemistry .

Biological Activity

Methyl 3-amino-1-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant studies that underscore its significance in medicinal chemistry.

Overview of this compound

This compound (C₁₁H₁₂N₂O₂) is characterized by an amino group at the 3-position and a carboxylate ester functional group. Indoles, the parent structure of this compound, are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.

Target Interactions

This compound interacts with various biological targets, influencing several cellular pathways. Its mode of action involves:

  • Receptor Binding : Indole derivatives often bind to multiple receptors, which can lead to alterations in cellular signaling pathways.
  • Biochemical Pathways : This compound is implicated in pathways associated with inflammation, cancer progression, and microbial resistance.

Biological Activities

The compound exhibits several notable biological activities:

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), PC3 (prostate cancer), and DU145 (prostate cancer) cells showed significant sensitivity to treatment.
  • Mechanism : The compound induces apoptosis in rapidly dividing cells while sparing normal fibroblasts .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.98 μg/mL
Escherichia coliInactive
Mycobacterium smegmatisVariable activity

The low MIC values indicate strong antimicrobial potential, particularly against resistant strains like MRSA .

Antiviral Activity

Recent findings suggest that derivatives of this compound may inhibit viral replication:

  • Mechanism : The compounds have been shown to interfere with HIV integrase activity, a crucial enzyme for viral replication.
  • IC50 Values : Some derivatives exhibited IC50 values as low as 0.13 μM, indicating potent antiviral activity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A study evaluated the cytotoxic effects on A549 cells, reporting a significant reduction in cell viability upon treatment with the compound over varying time periods (24h, 48h, 72h).
    Time (h) Cell Viability (%)
    2440.1 ± 7.9
    4827.05 ± 3.9
    7226.43 ± 2.1
  • Antimicrobial Efficacy : Another research focused on testing various derivatives against MRSA and reported promising results with MIC values indicating effective inhibition .

Q & A

Q. What causes inconsistencies in melting points across batches?

  • Methodological Answer : Polymorphism or residual solvents (e.g., acetic acid) can alter melting ranges. Recrystallize from a consistent solvent system and characterize via DSC to identify polymorphic forms .

Q. How to mitigate decomposition during derivative synthesis?

  • Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group. Low-temperature reactions (-10°C to 0°C) stabilize reactive intermediates like imines .

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